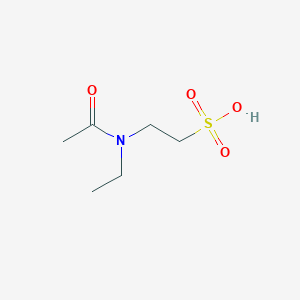
N-(3-Chlorchinoxalin-2-yl)-3,4-dimethylbenzolsulfonamid
Übersicht
Beschreibung
N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H14ClN3O2S and its molecular weight is 347.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antikrebsmittel
Das Chinoxalin-Gerüst, zu dem auch „N-(3-Chlorchinoxalin-2-yl)-3,4-dimethylbenzolsulfonamid“ gehört, ist eine vielversprechende Plattform für die Entdeckung aktiver Chemotherapeutika . Insbesondere einige Derivate dieser Verbindung haben vielversprechende Aktivität gegen Tumorzelllinien wie HCT116 (humanes Kolonkarzinom), HepG2 (Leber-Hepatozellkarzinom) und MCF-7 (menschliche Brustadenokarzinom-Zelllinie) gezeigt .
Apoptose-Induktor
Einige Derivate von „this compound“ induzieren Apoptose, einen Prozess des programmierten Zelltods . Zum Beispiel induzierte Verbindung VIIIc eine signifikante Störung des Zellzyklusprofils und einen Zellzyklusarrest an der G2/M-Phasengrenze . Dies macht es zu einem potenziellen Kandidaten für die weitere Optimierung und Entwicklung als Antikrebs- und Apoptose-induzierendes Mittel gegen die HCT116-Zelllinie .
VEGFR-2 Enzymhemmung
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) ist ein wichtiges Ziel in der Krebstherapie, da es eine Rolle bei der Angiogenese, der Bildung neuer Blutgefäße, spielt. Einige Derivate von „this compound“ haben eine schwache Aktivität gegen VEGFR-2 gezeigt , was auf ein Potenzial für weitere Untersuchungen in diesem Bereich hindeutet.
Zellzyklus-Störung
Wie bereits erwähnt, wurde festgestellt, dass Verbindung VIIIc, ein Derivat von „this compound“, eine signifikante Störung des Zellzyklusprofils verursacht . Dies könnte ein potenzieller Weg für die Forschung sein, um die Mechanismen der Zellzyklusregulation und wie sie für therapeutische Zwecke angegriffen werden können, zu verstehen.
Synthese neuer Derivate
Das Chinoxalin-Gerüst von „this compound“ bietet eine Plattform für die Synthese neuer Derivate . Diese neuen Verbindungen können auf verschiedene biologische Aktivitäten hin untersucht werden, wodurch sich die potenziellen Anwendungen dieser Verbindung erweitern.
Biochemische Forschung
“this compound” und seine Derivate können in der biochemischen Forschung verwendet werden, insbesondere bei der Untersuchung der Wechselwirkungen zwischen diesen Verbindungen und verschiedenen Enzymen oder Rezeptoren .
Wirkmechanismus
Target of Action
Quinoxaline derivatives, which this compound is a part of, have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known to interact with their targets, leading to changes that can inhibit or promote certain biological processes .
Biochemical Pathways
Quinoxaline derivatives have been reported to influence a wide range of biochemical pathways .
Result of Action
Quinoxaline derivatives have been reported to exhibit a variety of biological activities .
Biochemische Analyse
Biochemical Properties
N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound is known to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with sulfonamide-sensitive enzymes, leading to changes in their activity. Additionally, N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide can form complexes with proteins, affecting their stability and function .
Cellular Effects
N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide has been shown to influence various cellular processes. It can affect cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, this compound may modulate the activity of key signaling molecules, resulting in changes in cell proliferation, differentiation, and apoptosis. Furthermore, N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide involves its binding interactions with biomolecules. This compound can bind to specific enzymes, either inhibiting or activating their functions. For instance, it may inhibit sulfonamide-sensitive enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide remains stable under specific storage conditions, such as room temperature . Its degradation over time can lead to reduced efficacy and altered cellular responses. Long-term exposure to this compound may result in adaptive changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. For example, N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide may inhibit or activate enzymes involved in the sulfonamide metabolic pathway, resulting in altered levels of specific metabolites .
Transport and Distribution
Within cells and tissues, N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide is transported and distributed through interactions with transporters and binding proteins. This compound can bind to specific transporters, facilitating its uptake and distribution within cells. Additionally, N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide may interact with binding proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide may localize to the nucleus, where it interacts with transcription factors and influences gene expression. Alternatively, it may be targeted to the mitochondria, affecting metabolic processes and cellular energy production .
Eigenschaften
IUPAC Name |
N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-10-7-8-12(9-11(10)2)23(21,22)20-16-15(17)18-13-5-3-4-6-14(13)19-16/h3-9H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVNGIINVVWJMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201183047 | |
| Record name | Benzenesulfonamide, N-(3-chloro-2-quinoxalinyl)-3,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1949816-27-6 | |
| Record name | Benzenesulfonamide, N-(3-chloro-2-quinoxalinyl)-3,4-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1949816-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, N-(3-chloro-2-quinoxalinyl)-3,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}acetic acid](/img/structure/B1472877.png)








